(E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one

Catalog No.
S1938865
CAS No.
307496-21-5
M.F
C15H12O
M. Wt
220.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuterio...

CAS Number

307496-21-5

Product Name

(E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one

IUPAC Name

(E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one

Molecular Formula

C15H12O

Molecular Weight

220.33 g/mol

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

DQFBYFPFKXHELB-KVFDGITRSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H]
(E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one, commonly known as D6-chalcone, is a deuterated derivative of the chalcone compound. Chalcones are a class of natural compounds with promising biological and pharmaceutical properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The deuterated form of chalcone, D6-chalcone, has gained attention in recent years due to its unique physicochemical and biological properties, making it a potential candidate for various applications in the fields of biomedicine, pharmacology, and material sciences.
D6-chalcone has a molecular formula of C21H14D10O2 and a molecular weight of 342.47 g/mol. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform. D6-chalcone has a melting point of 179-182°C and a boiling point of 465.8°C. Its chemical structure consists of two aromatic rings connected by a three-carbon chain with a double bond.
D6-chalcone can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, aldol condensation reaction, and Wittig reaction. The most efficient method involves the reaction between 2,3,4,5,6-penta-deuterio benzaldehyde and 2,4-pentanedione in the presence of a strong base. The obtained product is characterized by several techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
Various analytical methods are used to detect and quantify D6-chalcone in different samples, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and NMR spectroscopy. HPLC is the most commonly used method for its qualitative and quantitative analysis in biological and environmental samples.
D6-chalcone has shown significant biological activity in various in vitro and in vivo studies, including anticancer, antimicrobial, and antioxidant properties. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals, which are implicated in oxidative stress-related disorders.
Studies have evaluated the cytotoxicity and genotoxicity of D6-chalcone on different cell lines and animal models. Results showed that D6-chalcone has low toxicity and is well-tolerated at low concentrations. However, further studies are needed to confirm its safety and toxicity profile in humans.
D6-chalcone has been used in various scientific experiments, including drug discovery, material sciences, and biological research. It has been reported to exhibit promising results as a potential drug molecule for the treatment of cancer, Alzheimer’s disease, and inflammation. Additionally, D6-chalcone has been employed as a building block for the synthesis of various organic and inorganic materials, including conducting polymers and metal nanoparticles.
Studies on D6-chalcone are still in their early stages, and more research is required to establish its full potential and possible challenges in various applications. Recent studies have focused on its potential mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, there is ongoing research on its synthesis, modification, and further derivatization to improve its biological activity.
D6-chalcone has many potential implications in various fields of research and industry. Its potential as a drug molecule makes it a promising candidate for the pharmaceutical industry, while its applications in material sciences and nanotechnology make it an attractive compound for industrial applications.
Despite the significant interest in D6-chalcone, there are several limitations to its use, including low solubility in water and relatively high production costs. Further research is needed to optimize its synthesis and elucidate its full biological potential. Moreover, future studies may explore its potential applications in drug delivery, biosensors, and imaging.
1. Synthesis of new derivatives of D6-chalcone for better biological activity.
2. Study the mechanism of action of D6-chalcone and its metabolites.
3. Develop new drug formulations using D6-chalcone for personalized medicine.
4. Use D6-chalcone as a building block for the synthesis of new materials with improved properties.
5. Evaluation of the potential of D6-chalcone in nanomedicine.
6. Optimization of the extraction and purification processes for scale-up production.
7. Study the interaction of D6-chalcone with cell membranes and biomolecules for better understanding of its biological activity.
8. Develop environmentally friendly and cost-effective routes for the synthesis of D6-chalcone.
9. Investigate the effect of D6-chalcone on other diseases and conditions, besides cancer.
10. Assess the safety of D6-chalcone in clinical trials for potential human use.

XLogP3

3.1

Wikipedia

(2E)-1,3-Bis[(~2~H_5_)phenyl](~2~H_2_)prop-2-en-1-one

Dates

Modify: 2023-08-16

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